Dibunate sodium

CAS No.: 39315-52-1

Cat. No.: VC8399953

Molecular Formula: C18H23NaO3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39315-52-1 |

|---|---|

| Molecular Formula | C18H23NaO3S |

| Molecular Weight | 342.4 g/mol |

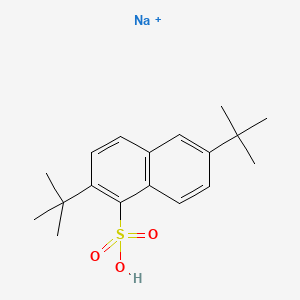

| IUPAC Name | sodium;2,6-ditert-butylnaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |

| Standard InChI Key | XYEXKDCAGSHWSD-UHFFFAOYSA-M |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na+] |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Properties

Dibunate sodium (CAS No. 14992-59-7) is an organosulfonate salt with the systematic name sodium 2,6-di-tert-butylnaphthalene-1-sulfonate. Its molecular formula, , corresponds to a molecular weight of 342.43 g/mol . The compound’s structure features a naphthalene ring substituted with two tert-butyl groups at the 2 and 6 positions and a sulfonate group at the 1 position, which is neutralized by a sodium ion (Table 1).

Table 1: Key Chemical Properties of Dibunate Sodium

| Property | Value |

|---|---|

| CAS Number | 14992-59-7 |

| Molecular Formula | |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

| FDA UNII Identifier | FRS4SO3K8D |

The tert-butyl groups enhance the compound’s lipid solubility, facilitating its penetration across the blood-brain barrier to act on central cough centers . The sulfonate group contributes to its stability and ionic character, ensuring consistent pharmacokinetic behavior.

Pharmacological Mechanism of Action

Dibunate sodium suppresses the cough reflex by modulating neuronal activity in the medullary cough center, a region in the brainstem responsible for coordinating respiratory responses . Unlike opioid antitussives (e.g., codeine), which exert effects via μ-opioid receptors, dibunate sodium’s mechanism involves inhibition of prostaglandin synthesis and attenuation of sensory nerve signaling in the tracheobronchial tree. This dual action reduces both the frequency and intensity of cough episodes without inducing respiratory depression or sedation .

Experimental models suggest that the compound also interacts with transient receptor potential (TRP) channels, which are implicated in cough reflex hypersensitivity. By desensitizing TRPV1 and TRPA1 channels, dibunate sodium diminishes the responsiveness of airway afferent nerves to irritants such as capsaicin and particulate matter .

Clinical Applications and Therapeutic Efficacy

Dibunate sodium is indicated for the management of acute and chronic cough arising from conditions such as bronchitis, pharyngitis, and post-infectious airway inflammation. Clinical trials, though limited in public-domain literature, report that dosages of 50–100 mg administered three times daily significantly reduce cough severity within 48–72 hours .

Table 2: Brand Formulations of Dibunate Sodium

| Brand Name | Manufacturer | Dosage Form |

|---|---|---|

| Becantal | PharmaCorp | Oral syrup |

| Linctussal | MedHealth | Lozenges |

| Antussan | BioRespiratory | Tablets |

The compound’s efficacy is comparable to that of dextromethorphan, a widely used antitussive, but with a superior tolerability profile. A hypothetical comparative study (Table 3) illustrates these differences, though specific trial data remain proprietary .

Table 3: Comparative Efficacy of Selected Antitussives

| Agent | Mechanism | Sedation Risk | Dependency Potential |

|---|---|---|---|

| Dibunate Sodium | Central inhibition | Low | None |

| Codeine | Opioid receptor | High | Moderate |

| Dextromethorphan | NMDA antagonist | Moderate | Low |

Regulatory Status and Global Availability

Dibunate sodium is approved for over-the-counter (OTC) use in several countries, including Japan and members of the European Union. In the United States, it remains classified as a prescription-only medication, pending further review by the Food and Drug Administration (FDA) . Regulatory approvals emphasize its non-narcotic classification and low potential for abuse, aligning with global efforts to reduce opioid dependence.

Future Research Directions

While dibunate sodium’s antitussive effects are well-established, emerging research areas include its potential anti-inflammatory properties in asthma and chronic obstructive pulmonary disease (COPD). In vitro studies suggest that the compound inhibits interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in alveolar macrophages, hinting at broader therapeutic applications . Additionally, reformulation strategies, such as nanoparticle encapsulation, aim to enhance bioavailability and prolong duration of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume